
2-methyl-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then functionalized with a phenyl group at the 3-position and a methyl group at the 5-position through electrophilic aromatic substitution reactions.
Amidation: The final step involves the reaction of the substituted pyrazole with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Applications De Recherche Scientifique
2-methyl-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the site. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-amine
- 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
- N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
Uniqueness
2-methyl-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzamide group enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
824969-07-5 |
|---|---|
Formule moléculaire |
C18H17N3O |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
2-methyl-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C18H17N3O/c1-12-8-6-7-11-15(12)18(22)19-16-13(2)20-21-17(16)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Clé InChI |
RGETVAXWQDZOIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=C(NN=C2C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
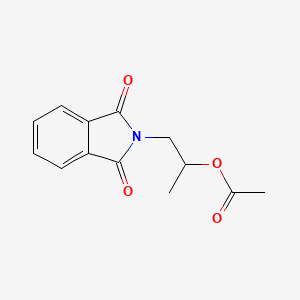



![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
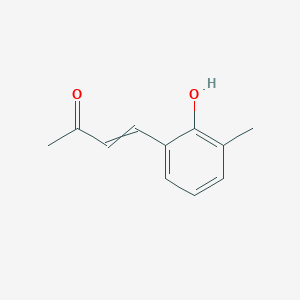
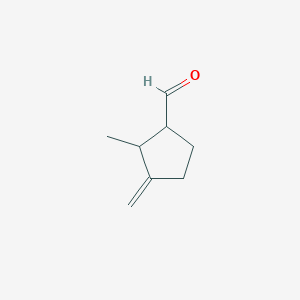
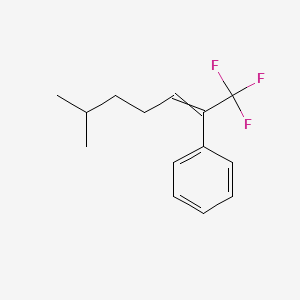
![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)
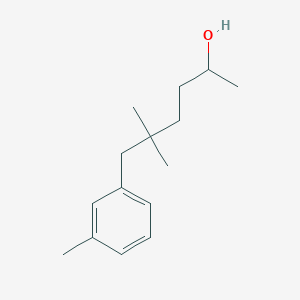
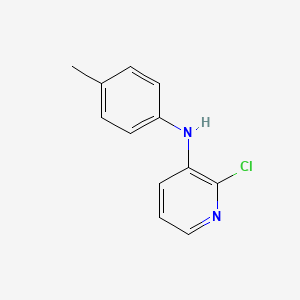
![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)
